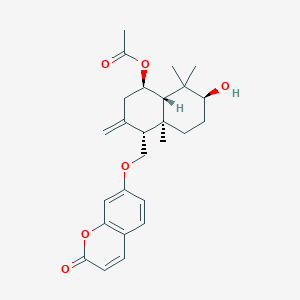

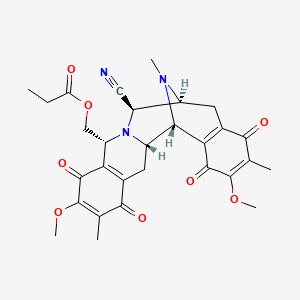

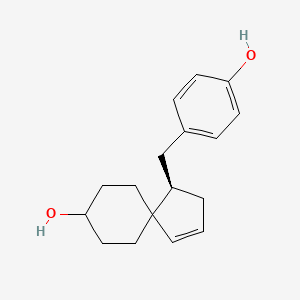

![molecular formula C12H16N2O3S B1256481 1,2,3,4-Tétrahydropyrazino[1,2-a]indole CAS No. 41838-39-5](/img/structure/B1256481.png)

1,2,3,4-Tétrahydropyrazino[1,2-a]indole

Vue d'ensemble

Description

Applications De Recherche Scientifique

1,2,3,4-Tetrahydro-pyrazino[1,2-a]indole has a wide range of scientific research applications:

Mécanisme D'action

Le mécanisme d’action du 1,2,3,4-tétrahydro-pyrazino[1,2-a]indole implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il agit comme un agoniste partiel au niveau des récepteurs de la mélatonine (MT1) et n’a aucune activité intrinsèque au niveau des récepteurs MT2 . Cette activité sélective en fait un composé précieux pour étudier les effets spécifiques aux récepteurs et développer des thérapies ciblées.

Analyse Biochimique

Biochemical Properties

1,2,3,4-Tetrahydropyrazino[1,2-a]indole plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has been found to bind to melatonin and adenosine receptors, which are involved in regulating sleep and cardiovascular functions . Additionally, 1,2,3,4-Tetrahydropyrazino[1,2-a]indole exhibits inhibitory activity against certain enzymes, such as mitogen-activated protein kinase-2 (MK2), which plays a role in inflammatory responses .

Cellular Effects

The effects of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways involved in cell proliferation and apoptosis, thereby affecting cell survival and growth . Furthermore, 1,2,3,4-Tetrahydropyrazino[1,2-a]indole can alter the expression of genes related to inflammatory responses and metabolic processes, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, 1,2,3,4-Tetrahydropyrazino[1,2-a]indole exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, the binding of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole to melatonin receptors can influence sleep-wake cycles and circadian rhythms . Additionally, this compound can inhibit the activity of MK2, resulting in reduced inflammatory responses . These interactions highlight the compound’s potential in modulating physiological processes at the molecular level.

Temporal Effects in Laboratory Settings

The stability and effects of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole over time have been studied in various laboratory settings. It has been observed that this compound remains stable under specific conditions, maintaining its biochemical activity over extended periods . Degradation can occur under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that 1,2,3,4-Tetrahydropyrazino[1,2-a]indole can have sustained effects on cellular function, particularly in modulating inflammatory responses and metabolic processes .

Dosage Effects in Animal Models

The effects of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively modulate physiological processes without causing significant adverse effects . At higher doses, toxic effects have been observed, including alterations in liver and kidney function . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential toxicity.

Metabolic Pathways

1,2,3,4-Tetrahydropyrazino[1,2-a]indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites . For example, it has been shown to affect the activity of enzymes involved in the metabolism of neurotransmitters, thereby influencing neurological functions . Understanding these metabolic pathways is crucial for developing effective therapeutic strategies involving 1,2,3,4-Tetrahydropyrazino[1,2-a]indole.

Transport and Distribution

The transport and distribution of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . Additionally, the localization and accumulation of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole within specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole plays a critical role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole within these compartments can influence its interactions with biomolecules and its overall biochemical activity .

Méthodes De Préparation

La synthèse du 1,2,3,4-tétrahydro-pyrazino[1,2-a]indole implique généralement des réactions de cyclisation. Une méthode courante est la cyclisation intramoléculaire de 2-substitués-1-(prop-2-yn-1-yl)-1H-indoles en utilisant divers catalyseurs tels que NH3 dans le MeOH, DBU sous irradiation micro-ondes, AuCl3 comme activateur de triple liaison, Ni(OAc)2 en présence d’hydroxylamine, ou NaH dans le DMF . Les méthodes de production industrielle utilisent souvent des réactions de cyclisation catalysées par des métaux et sans métaux pour obtenir des rendements élevés et une grande pureté .

Analyse Des Réactions Chimiques

Le 1,2,3,4-tétrahydro-pyrazino[1,2-a]indole subit diverses réactions chimiques, notamment :

Réduction : Des réactions de réduction peuvent être réalisées en utilisant des catalyseurs d’hydrogénation pour produire des formes réduites du composé.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent l’acide méthanesulfonique, le diméthylformamide et l’oxychlorure de phosphore . Les principaux produits formés à partir de ces réactions comprennent les indoles tricycliques et leurs dérivés .

Applications de la Recherche Scientifique

Le 1,2,3,4-tétrahydro-pyrazino[1,2-a]indole a un large éventail d’applications de recherche scientifique :

Chimie : Il sert de brique de base pour la synthèse de composés hétérocycliques complexes.

Médecine : Ses propriétés anticancéreuses, anti-infectieuses et anti-allergiques ont été largement étudiées.

Industrie : Le composé est utilisé dans le développement de produits pharmaceutiques et d’agrochimiques.

Comparaison Avec Des Composés Similaires

Le 1,2,3,4-tétrahydro-pyrazino[1,2-a]indole peut être comparé à d’autres composés similaires tels que :

3,4-Dihydropyrazinoindoles : Ces composés sont efficaces au niveau des récepteurs de la mélatonine et de l’adénosine.

3,4-Dihydropyrazinoindol-1-ones : Connus pour leurs activités antivirales et anti-allergiques.

Pyrimido[1,2-a]indoles : Ces composés présentent des activités antifongiques et hypoglycémiques.

Le caractère unique du 1,2,3,4-tétrahydro-pyrazino[1,2-a]indole réside dans ses interactions spécifiques avec les récepteurs et son large spectre d’activités biologiques, ce qui en fait un composé polyvalent pour diverses applications de recherche.

Propriétés

Numéro CAS |

41838-39-5 |

|---|---|

Formule moléculaire |

C12H16N2O3S |

Poids moléculaire |

268.33 g/mol |

Nom IUPAC |

methanesulfonic acid;1,2,3,4-tetrahydropyrazino[1,2-a]indole |

InChI |

InChI=1S/C11H12N2.CH4O3S/c1-2-4-11-9(3-1)7-10-8-12-5-6-13(10)11;1-5(2,3)4/h1-4,7,12H,5-6,8H2;1H3,(H,2,3,4) |

Clé InChI |

TZYZUFXTFMZQKR-UHFFFAOYSA-N |

SMILES |

C1CN2C(=CC3=CC=CC=C32)CN1 |

SMILES canonique |

CS(=O)(=O)O.C1CN2C(=CC3=CC=CC=C32)CN1 |

Synonymes |

1,2,3,4-Tetrahydropyrazino(1,2-a)indole THP-I cpd |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the synthetic routes to access 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles?

A1: Several synthetic approaches have been explored, including:

- Condensation reactions: 2-(3-Methyl-1H-indol-1-yl)ethylamine can be condensed with benzotriazole and formaldehyde to yield 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole. []

- Ugi-N-alkylation sequences: This base-mediated, metal-free approach utilizes (E)-cinnamaldehyde derivatives, 2-chloroaniline, indole-2-carboxylic acid, and isocyanides to prepare bis-amides, which then undergo intramolecular indole N–H alkylation to afford the desired products. []

- Iso-Pictet-Spengler reactions: Direct condensation of (1H-indol-4-yl)methanamine or 2-(1H-Indol-1-yl)ethanamine with α-ketoamides in the presence of a chiral silicon Lewis acid provides enantioselective access to these compounds. []

- Palladium-catalyzed α-amino C-H functionalization: This method utilizes the isomerization of α,β-unsaturated carbonyls to achieve regioselective α-amino C-H functionalization, ultimately leading to 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. []

Q2: Are there regioselective and diastereoselective synthetic methods available for these compounds?

A2: Yes, researchers have developed highly regioselective and diastereoselective approaches. For instance, the base-mediated Ugi-N-alkylation sequence [] and the use of chiral silicon Lewis acids in iso-Pictet-Spengler reactions [] allow for the controlled formation of specific isomers.

Q3: What is the molecular formula and weight of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole?

A3: The molecular formula is C11H12N2, and the molecular weight is 172.23 g/mol. Specific substituted derivatives will have different formulas and weights.

Q4: What spectroscopic data is available for characterizing these compounds?

A4: NMR spectroscopy, especially low-temperature 1H and 13C NMR, has been valuable in characterizing these compounds. Techniques like APT, DEPT, NOE difference, COSY, NOESY, gHMQC, and gHMBC have enabled the unambiguous assignment of proton and carbon resonances, providing insights into their structural dynamics. []

Q5: What are the primary biological activities reported for 1,2,3,4-Tetrahydropyrazino[1,2-a]indole derivatives?

A5: Research has revealed promising activities, including:

- Antifungal activity: Substituted 10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles have shown antifungal properties. []

- Antidepressant activity: Pyrazidol, a specific derivative, exhibits antidepressant effects, attributed to its combined ability to inhibit monoamine oxidase and neuronal monoamine uptake. []

- Cytotoxic activity: Certain analogs display cytotoxic activity against cancer cell lines, notably those overexpressing EGFR, such as MDA-MB-468. [, , ]

- Melatonergic Ligand Activity: Some derivatives have shown potential as melatonergic ligands. []

Q6: How do structural modifications influence the activity of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole analogs?

A6: Structure-Activity Relationship (SAR) studies are crucial in understanding these effects. For example:

- Substitutions at the 2-position: Replacing the 2-position substituent with furfuryl or benzyl groups significantly impacts the cytotoxic activity against MDA-MB-468 cells. []

- Presence of a carboxamide group: Analogs featuring a 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide scaffold demonstrate potent anti-cancer activity against A431 and MDA-MB-468 cell lines. [, ]

- Specific substitutions on the aromatic rings: Studies on N-[ω-(4-Aryl-1-piperazinyl)alkyl]-4-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indoles highlight the impact of aryl group substitutions on 5-HT1A receptor binding affinity. [, ]

Q7: Have any specific targets for these compounds been identified?

A7: Yes, research suggests interactions with specific targets:

- Monoamine oxidase (MAO): Pyrazidol acts as an MAO inhibitor, preferentially affecting serotonin deamination over tyramine. [, ]

- Serotonin receptors (5-HT1A): Certain derivatives, particularly those with specific aryl substitutions, exhibit high affinity for 5-HT1A receptors, suggesting potential as CNS agents. [, ]

- Epidermal growth factor receptor (EGFR): Several analogs show potent inhibitory activity against EGFR overexpressing cancer cells. [, , ]

Q8: Do 1,2,3,4-Tetrahydropyrazino[1,2-a]indole analogs exhibit selectivity towards specific targets?

A8: Selectivity varies depending on the specific structural modifications. For instance:

- Pyrazidol exhibits some selectivity for MAO-A over MAO-B in the rat intestine. []

- Certain 2-benzyl-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs demonstrate selectivity for PI3Kβ, a kinase involved in Akt phosphorylation, which is often dysregulated in cancer. []

Q9: What are some future research directions for 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles?

A9: Promising avenues include:

Q10: Have computational methods been employed in the study of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles?

A10: Yes, computational chemistry plays a role:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[76Br]bromobicalutamide](/img/structure/B1256399.png)

![(2S)-4-methyl-2-[[oxo-[5-[oxo-[(phenylmethyl)amino]methyl]-1H-imidazol-4-yl]methyl]amino]pentanoic acid (phenylmethyl) ester](/img/structure/B1256405.png)

![3,6-Bis(dimethylamino)-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate](/img/structure/B1256406.png)

![8-[1-(1,3-Benzodioxol-5-yl)-3-(1-piperidinyl)propyl]-5,7-dimethoxy-4-pentyl-1-benzopyran-2-one](/img/structure/B1256409.png)

![10-[[5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid](/img/structure/B1256410.png)